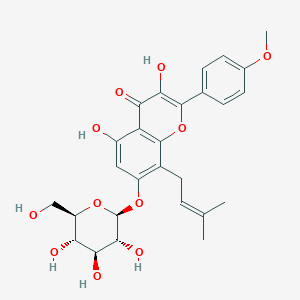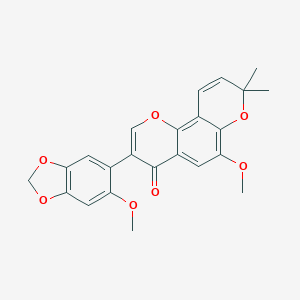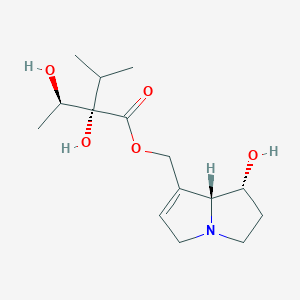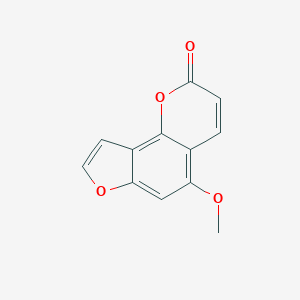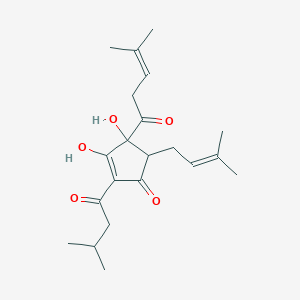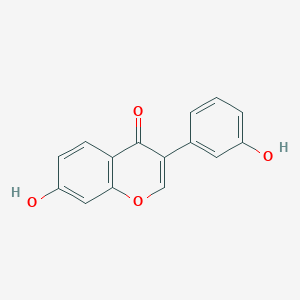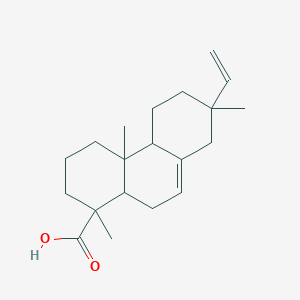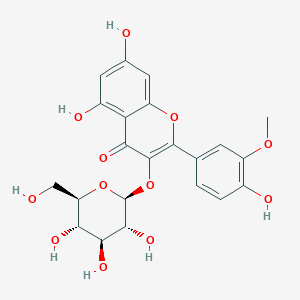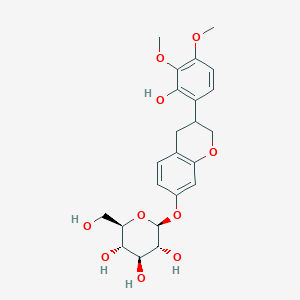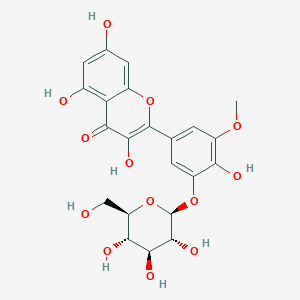
Myricomplanoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myricomplanoside is a natural compound found in the bark of the Myrica cerifera tree. It has gained attention in recent years due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of myricomplanoside is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
Myricomplanoside has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using myricomplanoside in lab experiments is that it is a natural compound and therefore may have fewer side effects compared to synthetic compounds. Additionally, it has been shown to have a wide range of potential therapeutic properties, making it a versatile compound for research. However, one limitation is that it may be difficult to obtain pure myricomplanoside in large quantities, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on myricomplanoside. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of myricomplanoside and its potential use in treating other diseases, such as cancer. Furthermore, more studies are needed to optimize the synthesis method of myricomplanoside and improve its purity for use in lab experiments.
Synthesis Methods
Myricomplanoside can be synthesized through a simple extraction process from the bark of the Myrica cerifera tree. The bark is first dried and then ground into a fine powder. The powder is then mixed with a solvent, such as ethanol, and left to macerate for several hours. The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract. The extract can be further purified using various chromatography techniques to obtain pure myricomplanoside.
Scientific Research Applications
Myricomplanoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
properties
CAS RN |
123442-26-2 |
|---|---|
Product Name |
Myricomplanoside |
Molecular Formula |
C22H22O13 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1 |
InChI Key |
RUJHFBFKZCYVLZ-ROSPJSJWSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Other CAS RN |
123442-26-2 |
synonyms |
Myricomplanoside; 2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




